molecular formula C8H11NO4 B8733779 2,4,6-Trimethoxypyridine 1-oxide

2,4,6-Trimethoxypyridine 1-oxide

Cat. No. B8733779
M. Wt: 185.18 g/mol
InChI Key: AEDOCUFARYQXEY-UHFFFAOYSA-N
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Patent
US04631081

Procedure details

2,4,6-Trimethoxypyridine was prepared by reacting 2,4,6-trimethoxypyridine-1-oxide and phosphorus and trichloride by the method of Johnson, Katrizky and Viney (J. Chem. Soc. B, 1211, 1967), and was obtained as a colourless solid. Pmr spectrum (δ in ppm; CDCl3): 3.77 (3H, s); 3.87 (6H, s); 5.85 (2H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]([O:11][CH3:12])[N+:4]=1[O-].[P]>>[CH3:12][O:11][C:5]1[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=[C:3]([O:2][CH3:1])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=[N+](C(=CC(=C1)OC)OC)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Three
Name
trichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a colourless solid

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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